

IIIM-290: A Technical Whitepaper on a Novel Rohitukine-Derived CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	IIIM-290			
Cat. No.:	B15585933	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Abstract

IIIM-290 is a potent and orally bioavailable semi-synthetic derivative of rohitukine, a chromone alkaloid isolated from the Indian medicinal plant Dysoxylum binectariferum. Developed to overcome the poor oral bioavailability of earlier rohitukine-inspired anticancer agents like flavopiridol, IIIM-290 has demonstrated significant promise as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its mechanism of action involves the induction of p53-dependent mitochondrial apoptosis, leading to cell death in various cancer cell lines.[2] Preclinical studies have shown its efficacy in pancreatic, colon, and leukemia xenograft models, and it has entered Phase I clinical trials for the treatment of pancreatic cancer.[3] This document provides a comprehensive technical overview of IIIM-290, including its origin, synthesis, mechanism of action, and key preclinical data, presented in a format tailored for researchers and drug development professionals.

Introduction and Origin

Rohitukine, a natural chromone alkaloid, has been a source of inspiration for the development of several CDK inhibitors.[4] However, clinical candidates like flavopiridol and riviciclib are limited by their requirement for intravenous administration.[4] IIIM-290 was developed by researchers at the CSIR-Indian Institute of Integrative Medicine (IIIM) to address this limitation. [5] It is a 2,6-dichloro-styryl derivative of rohitukine, designed to enhance oral bioavailability while retaining potent CDK9 inhibitory activity.[4]



The natural precursor, rohitukine, is primarily isolated from the stem bark of Dysoxylum binectariferum, a tree native to India and other parts of Asia.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **IIIM-290** in preclinical studies.

Table 1: In Vitro Efficacy of IIIM-290

Parameter	Value	Cell Lines	Reference
CDK9/T1 Inhibition (IC50)	1.9 nM	-	[1][4]
Cell Growth Inhibition (GI ₅₀)	< 1.0 μΜ	MOLT-4 (Leukemia), MIAPaCa-2 (Pancreatic)	[4]

Table 2: In Vivo Efficacy and Pharmacokinetics of IIIM-290

Parameter	Value	Animal Model	Reference
Oral Bioavailability	71%	Mice	[4]
Efficacious Dose	50 mg/kg, p.o.	Pancreatic, Colon, Leukemia Xenografts (Mice)	[4]

Experimental Protocols Synthesis of IIIM-290

The total synthesis of **IIIM-290** has been reported, starting from commercially available materials. A key step involves the Claisen–Schmidt condensation of rohitukine with 2,6-dichlorobenzaldehyde.[7]

Materials:



- Rohitukine
- 2,6-dichlorobenzaldehyde
- Potassium hydroxide (KOH)
- Methanol (MeOH)

Procedure:

- · Dissolve rohitukine in methanol.
- Add a solution of potassium hydroxide in methanol to the rohitukine solution.
- Add 2,6-dichlorobenzaldehyde to the reaction mixture.
- Reflux the mixture for 3-4 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, neutralize the reaction mixture and extract the product.
- Purify the crude product by column chromatography to yield IIIM-290.

CDK9/T1 Kinase Inhibition Assay

The inhibitory activity of **IIIM-290** against CDK9/T1 can be determined using a variety of commercially available kinase assay kits, typically based on measuring the phosphorylation of a substrate. A generalized protocol is provided below.

Materials:

- Recombinant human CDK9/Cyclin T1 enzyme
- Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
- ATP
- CDK9 substrate (e.g., a peptide containing the appropriate phosphorylation motif)



- IIIM-290 (or other test compounds)
- Detection reagent (e.g., ADP-Glo[™], Z-LYTE[™], or radiometric detection)
- 384-well plates

Procedure:

- Prepare serial dilutions of IIIM-290 in kinase buffer.
- In a 384-well plate, add the CDK9/Cyclin T1 enzyme to each well (except for negative controls).
- Add the **IIIM-290** dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
- Initiate the kinase reaction by adding a mixture of the substrate and ATP. A typical ATP concentration is 10 μ M.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
- Calculate the percent inhibition for each concentration of IIIM-290 relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Sulforhodamine B Assay)

The GI₅₀ (concentration for 50% growth inhibition) of **IIIM-290** against cancer cell lines such as MOLT-4 and MIAPaCa-2 can be determined using the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell number.

Materials:

MOLT-4 or MIAPaCa-2 cells



- · Complete cell culture medium
- IIIM-290
- 96-well plates
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Tris base solution, 10 mM
- Acetic acid, 1% (v/v)

Procedure:

- Seed cells in 96-well plates at an appropriate density and allow them to attach overnight (for adherent cells like MIAPaCa-2).
- Treat the cells with a serial dilution of IIIM-290 and a vehicle control.
- Incubate the plates for a specified period (e.g., 48-96 hours).
- Fix the cells by gently adding cold 10% TCA to each well and incubating at 4°C for 1 hour.
- Wash the plates five times with slow-running tap water and allow them to air dry.
- Stain the cells by adding 100 μ L of SRB solution to each well and incubating at room temperature for 30 minutes.
- Remove the unbound dye by washing the plates four times with 1% acetic acid.
- Allow the plates to air dry completely.
- Solubilize the protein-bound dye by adding 200 μL of 10 mM Tris base solution to each well.
- Measure the optical density at 510 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition and determine the GI50 value.



In Vivo Pancreatic Cancer Xenograft Study

The antitumor efficacy of **IIIM-290** can be evaluated in an orthotopic or subcutaneous pancreatic cancer xenograft model in immunocompromised mice.

Materials:

- Immunocompromised mice (e.g., athymic nude or NOD-SCID)
- MIAPaCa-2 human pancreatic cancer cells
- Matrigel (optional, for subcutaneous injection)
- IIIM-290 formulated for oral administration
- Vehicle control

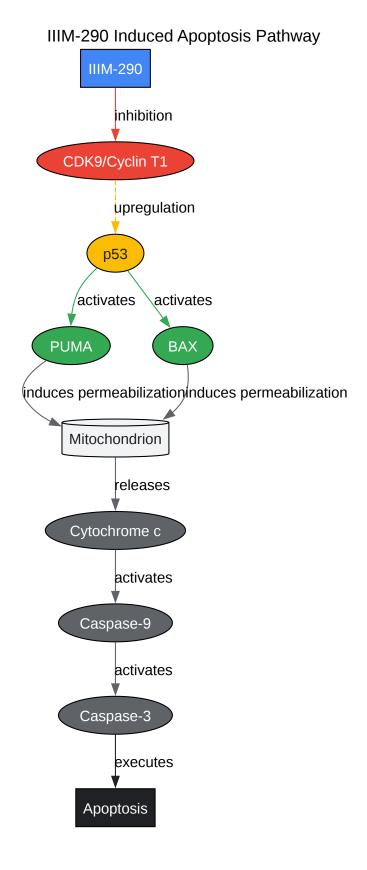
Procedure:

- Subcutaneously or orthotopically implant MIAPaCa-2 cells into the mice. For subcutaneous models, cells are typically mixed with Matrigel and injected into the flank.
- Allow the tumors to establish and reach a palpable size (e.g., ~150 mm³).
- Randomize the mice into treatment and control groups.
- Administer IIIM-290 (e.g., 50 mg/kg) orally to the treatment group daily or as per the determined schedule. The control group receives the vehicle.
- Monitor tumor size using calipers twice a week.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
- Evaluate the antitumor efficacy based on tumor growth inhibition.



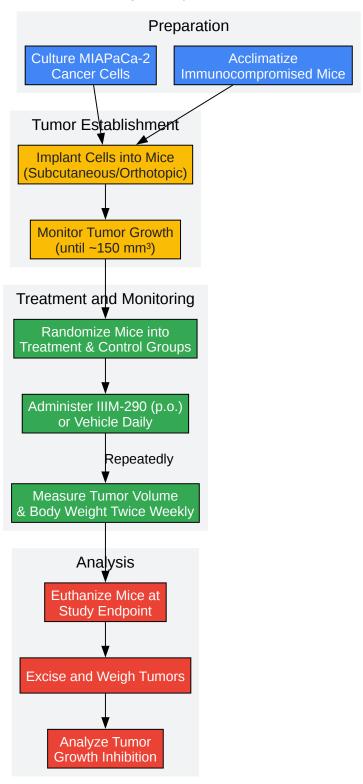
Visualizations: Signaling Pathways and Workflows Proposed Signaling Pathway of IIIM-290-Induced Apoptosis







In Vivo Xenograft Experimental Workflow



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. A rohitukine derivative IIIM-290 induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Press Release:Press Information Bureau [pib.gov.in]
- 4. Discovery and Preclinical Development of IIIM-290, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [IIIM-290: A Technical Whitepaper on a Novel Rohitukine-Derived CDK9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585933#iiim-290-origin-rohitukine-derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com